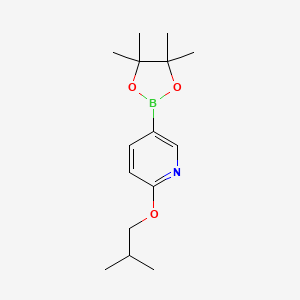

2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

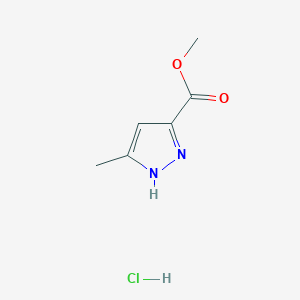

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyridine ring with various functional groups attached, including an isobutoxy group and a tetramethyl-1,3,2-dioxaborolan-2-YL group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyridine derivatives are known to undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been found to be liquids at room temperature with a certain refractive index and density .Scientific Research Applications

Chemical Structure and Reactivity

- The chemical structure of pyridin-2-ylboron derivatives, including variants of the dioxaborolane ring, plays a significant role in determining their reactivity and stability. A study compared the structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with its regioisomer, highlighting the orientation of the dioxaborolane ring relative to the pyridine ring and the bond angles of the BO(2) group. These structural attributes were correlated with differences in chemical reactivity, despite not fully explaining them (Sopková-de Oliveira Santos et al., 2003).

Advanced Material Synthesis

- Compounds containing the 2-Isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine moiety are used as intermediates in the synthesis of advanced materials. For example, their use in preparing polymers with specific electronic and optical properties has been explored. In one study, polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized using a compound similar to the one . These polymers exhibited unique color and solubility characteristics, important for various applications (Welterlich et al., 2012).

Pharmaceutical Intermediate Synthesis

- In the pharmaceutical industry, derivatives of this compound are synthesized as intermediates for biologically active compounds. For instance, one study reported the synthesis of an intermediate crucial for the development of the drug crizotinib, highlighting the compound's relevance in drug development (Kong et al., 2016).

Boron Chemistry and Catalysis

- The boron-containing moiety in the compound is instrumental in boron chemistry applications, such as in catalysis. Boronic esters, closely related to the compound , are used in various catalytic processes. They play a critical role in cross-coupling reactions, which are foundational in organic synthesis, and in the creation of complex molecules (Takagi & Yamakawa, 2013).

Mechanism of Action

Target of Action

Similar compounds, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes .

Mode of Action

Similar compounds are known to interact with their targets through borylation, a process that involves the addition of a boron atom to an organic compound .

Biochemical Pathways

The borylation process can influence various biochemical pathways, particularly those involving arenes .

Result of Action

The borylation process can lead to the formation of new compounds with potentially different properties .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-8-7-12(9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCQCXFFNDICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2404821.png)

![N-(4-ethoxyphenyl)-4-fluoro-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2404823.png)

![tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B2404825.png)

![2-((4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2404827.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)